
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
Overview
Description
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS: 93758-44-2) is a piperidine-derived compound with the molecular formula C₉H₁₃NO₄ and a molecular weight of 199.2 g/mol . It features a six-membered piperidine ring substituted with two ketone groups (at positions 2 and 4), a methyl group (position 1), and an ethyl ester moiety (position 3). This compound is primarily used in research settings, with applications in synthetic chemistry and drug discovery intermediates. Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in a variety of functionalized piperidine derivatives .
Scientific Research Applications
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.21 g/mol. It has diverse applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It serves as an intermediate in synthesizing complex organic molecules and as a building block for various chemical reactions. It is also used as a building block in the synthesis of more complex molecules.
- Biology This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding. It can be used in studying enzyme interactions and metabolic pathways.
- Medicine Research is being done to explore its potential as a pharmaceutical agent, especially in developing new drugs.
- Industry It is used in producing specialty chemicals and as a reagent in various industrial processes. It is also used in the production of fine chemicals and as an intermediate in synthesizing agrochemicals.
The biological activity of this compound is attributed to its ability to interact with molecular targets like enzymes and receptors and has been studied for its potential in enzyme inhibition and receptor binding. It may inhibit enzymes such as cholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's, and can bind to receptors involved in neurotransmission, potentially affecting mood and cognitive functions.
Case Studies
- Antimicrobial Efficacy A study showed that the compound inhibited the growth of E. coli and S. aureus, suggesting its potential as an antibacterial agent.
- Neuroprotective Study Another study focused on the neuroprotective effects of the compound in a model of Alzheimer's disease and was found to reduce cholinesterase activity significantly, leading to improved cognitive function in treated animals compared to controls.
- Anti-inflammatory Research Research exploring the anti-inflammatory effects revealed that this compound significantly reduced pro-inflammatory cytokine levels in vitro, indicating its potential for treating conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate
Molecular Formula : C₆H₁₁N₃O
Molecular Weight : 141.17 g/mol .
- Structural Differences : The methyl group at position 1 is replaced with a cyclopropyl ring .
- Electronic Effects: The cyclopropyl ring’s electron-withdrawing nature may reduce electron density at the piperidine nitrogen, affecting reactivity. Solubility: Lower molecular weight suggests differences in hydrophobicity compared to the methyl analog.
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate
Molecular Formula : C₁₄H₁₉N₂O₃
Molecular Weight : 227.14–227.16 g/mol .
- Structural Differences : Features a bicyclic naphthyridine core (two fused six-membered rings) with an oxo group at position 2.
- Hydrogen Bonding: The oxo group at position 2 enables hydrogen bonding, unlike the dioxo groups in the target compound. Synthesis: Requires hydrogenation with Raney nickel, indicating higher synthetic complexity .
Pyrido[2,3-d]pyrimidine Derivatives (e.g., Compounds 3d–3g)
Example: 7-Amino-5-(4-hydroxy-3-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (3g) Molecular Weight: ~500–550 g/mol .
- Structural Differences: Tricyclic framework with amino, nitrile, and aryl substituents.
- Implications :
- Bioactivity : Aryl and heteroaryl substituents (e.g., bromophenyl, methoxyphenyl) enhance interactions with enzymes or receptors, making these compounds pharmacologically relevant.
- Solubility : Higher molecular weight and polarity may reduce solubility compared to the simpler piperidine analog.
Ethyl 1-Methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylate
Molecular Formula : C₁₃H₁₄N₂O₄
Molecular Weight : 262.26 g/mol .
- Structural Differences : Incorporates a quinazoline ring (aromatic bicyclic system) instead of piperidine.
- Implications :
- Aromaticity : The quinazoline core enables π-π stacking interactions, useful in drug design.
- Metabolic Stability : The dihydroquinazoline structure may resist oxidative metabolism compared to saturated piperidines.
(3R,4R)-Ethyl 4-Methylpiperidine-3-carboxylate
Molecular Formula: C₁₀H₁₉NO₂ Molecular Weight: 185.26 g/mol .
- Structural Differences : Lacks dioxo groups but features stereochemical specificity (R-configuration at positions 3 and 4).
- Implications :
- Enantioselectivity : Stereochemistry may lead to differential biological activity in chiral environments.
- Reactivity : Absence of ketone groups reduces susceptibility to nucleophilic attacks.
Comparative Data Table
Key Research Findings
- Synthetic Complexity : The target compound’s synthesis is less complex compared to bicyclic naphthyridines (requiring hydrogenation) or tricyclic pyrido[2,3-d]pyrimidines (multiple coupling steps) .
- Biological Relevance : Pyrido[2,3-d]pyrimidines and quinazolines show higher bioactivity due to aromatic systems and substituent diversity, whereas the target compound serves as a versatile intermediate .
- Solubility Challenges : The target compound’s solubility in DMSO contrasts with cyclopropyl and bicyclic analogs, which may require alternative solvents for biological assays .
Biological Activity
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring with two carbonyl groups and an ester functional group. Its molecular formula is , with a molecular weight of approximately 171.152 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound has been studied for its potential in:
- Enzyme Inhibition : It may inhibit various enzymes, including cholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.
- Receptor Binding : The compound can bind to receptors involved in neurotransmission, potentially affecting mood and cognitive functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Neuroprotective Effects : The compound may have potential applications in treating neurodegenerative conditions by modulating neurotransmitter levels.
- Anti-inflammatory Properties : There is evidence suggesting that it could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Biological Activity | Target/Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cholinesterase Inhibition | Modulation of neurotransmitter | |
Anti-inflammatory | Inhibition of inflammatory pathways |
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antibacterial properties of this compound against various pathogens. Results indicated that the compound inhibited the growth of E. coli and S. aureus, suggesting its potential as an antibacterial agent. -
Neuroprotective Study :
Another study focused on the neuroprotective effects of the compound in a model of Alzheimer's disease. It was found to reduce cholinesterase activity significantly, leading to improved cognitive function in treated animals compared to controls. -
Anti-inflammatory Research :
Research exploring the anti-inflammatory effects revealed that this compound significantly reduced pro-inflammatory cytokine levels in vitro, indicating its potential for treating conditions like rheumatoid arthritis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound | Similarity | Unique Features |
---|---|---|
Piperidine-3-carboxylic acid | Similar piperidine structure | Lacks ester group |
1-Methylpiperidine-2,4-dione | Similar core structure | Different functional groups |
Ethyl 2,4-dioxopiperidine-3-carboxylate | Similar ester group | Different substitution pattern |
Properties
IUPAC Name |
ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-14-9(13)7-6(11)4-5-10(2)8(7)12/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHJEQRJQJAXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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